An In-Depth Technical Guide to 3-(Cyclopropylcarbonyl)phenylboronic acid: A Key Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 3-(Cyclopropylcarbonyl)phenylboronic acid: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Cyclopropyl Ketone Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic incorporation of specific structural motifs to optimize pharmacological properties. Among these, the cyclopropyl group has emerged as a uniquely valuable functionality.[1] Its inherent conformational rigidity and distinct electronic properties can profoundly influence a molecule's potency, metabolic stability, and target engagement.[1] When coupled with a phenylboronic acid, a cornerstone of cross-coupling chemistry, the resulting reagent becomes a powerful tool for the efficient construction of complex molecular architectures. This guide provides a comprehensive technical overview of 3-(cyclopropylcarbonyl)phenylboronic acid (CAS 2377609-66-8), a versatile building block poised to accelerate innovation in medicinal chemistry.
Physicochemical Properties and Structural Elucidation
3-(Cyclopropylcarbonyl)phenylboronic acid is a white to off-white solid at room temperature.[2] A thorough understanding of its fundamental properties is crucial for its effective handling, reaction optimization, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 2377609-66-8 | [2] |
| Molecular Formula | C₁₀H₁₁BO₃ | [2] |
| Molecular Weight | 190.01 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | |
| InChI Key | WFAARFODOMXRPX-UHFFFAOYSA-N | [2] |
Structural Diagram:
Caption: Chemical structure of 3-(Cyclopropylcarbonyl)phenylboronic acid.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3-(Cyclopropylcarbonyl)phenylboronic acid.
Causality Behind Experimental Choices:
-
Starting Material: (3-Bromophenyl)(cyclopropyl)methanone is a logical precursor as aryl bromides are common and effective substrates in palladium-catalyzed cross-coupling reactions.
-
Boron Source: Bis(pinacolato)diboron is a widely used, stable, and easy-to-handle source of boron for the Miyaura borylation.
-
Catalyst System: A palladium catalyst, such as Pd(dppf)Cl₂, is a standard choice for this transformation, known for its efficiency and functional group tolerance. The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base and Solvent: A base, typically potassium acetate (KOAc), is required to activate the diboron reagent. Anhydrous aprotic solvents like dioxane or THF are commonly employed to ensure a moisture-free environment, which is critical for the efficiency of the reaction.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3-(cyclopropylcarbonyl)phenylboronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[3]
Generalized Suzuki-Miyaura Reaction Workflow:
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Protocol Design:
A robust Suzuki-Miyaura protocol is a self-validating system. The choice of catalyst, ligand, base, and solvent system is critical and interdependent. For instance, the use of a bulky, electron-rich phosphine ligand can enhance the reactivity of less reactive aryl chlorides. The base not only activates the boronic acid but also influences the rate of transmetalation and can affect the stability of the catalyst. The solvent system, often a biphasic mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.
Exemplary Experimental Protocol (Hypothetical):
The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction using 3-(cyclopropylcarbonyl)phenylboronic acid, based on established procedures for similar substrates.
Objective: To synthesize 3-(cyclopropylcarbonyl)-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
3-(Cyclopropylcarbonyl)phenylboronic acid
-
4-Bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(cyclopropylcarbonyl)phenylboronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask under a positive pressure of inert gas.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling 3-(cyclopropylcarbonyl)phenylboronic acid.
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2] Boronic acids are susceptible to dehydration to form boroxines, which may affect their reactivity.
Future Outlook and Applications in Drug Discovery
The unique combination of a cyclopropyl ketone and a phenylboronic acid functional group makes 3-(cyclopropylcarbonyl)phenylboronic acid a highly attractive building block for the synthesis of novel drug candidates. The cyclopropyl moiety can impart favorable pharmacokinetic properties, while the phenylboronic acid enables its efficient incorporation into a wide range of molecular scaffolds.[1] This reagent is particularly well-suited for the synthesis of inhibitors of enzymes where the cyclopropyl ketone can act as a key pharmacophore, interacting with the active site. Its application in the development of new therapeutics for oncology, infectious diseases, and neurological disorders is a promising area of future research.
References
- BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. BenchChem.
- BenchChem. (2025). Applications of Cyclopropyl 2-(4-methylphenyl)ethyl ketone in medicinal chemistry. BenchChem.
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2022). Protection-Free Strategy for the Synthesis of Boro-Depsipeptides in Aqueous Media under Microwave-Assisted Conditions. Retrieved from [Link]
-
MDPI. (2020). NMR Investigation of the Supramolecular Complex Formed by a Phenylboronic Acid-Ferrocene Electroactive Probe and Native or Derivatized β-Cyclodextrin. Retrieved from [Link]
-
YouTube. (2020). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PMC. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]
-
Bide Pharmatech. (n.d.). (3-(Cyclopropanecarbonyl)phenyl)boronic acid. Retrieved from [Link]
-
Audrey Yun Li. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Novel process for synthesizing cyclopropylboronic acid.
-
PubMed. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Retrieved from [Link]
-
Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Retrieved from [Link]
